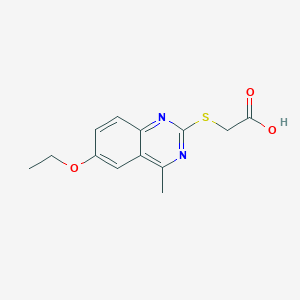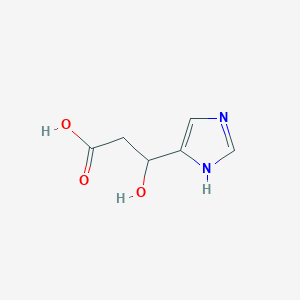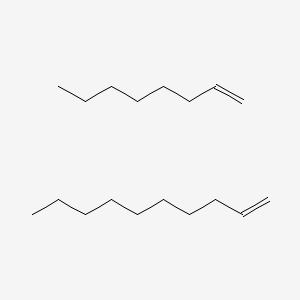
1-Decene, adduct with 1-octene (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decene, adduct with 1-octene (1:1), is a type of polyolefin elastomer that is synthesized through the copolymerization of 1-decene and 1-octene. This compound is known for its excellent mechanical properties, chemical stability, and versatility in various applications. It is widely used in the production of lubricants, adhesives, and polymer additives due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-decene, polymer with 1-octene, typically involves the use of catalysts such as salalen titanium (IV) complexes activated by methylaluminoxane . The copolymerization process is carried out under controlled conditions, including specific temperatures and molar ratios of aluminum to titanium. The reaction conditions are optimized to achieve high molecular weight and desired copolymer characteristics .
Industrial Production Methods: In industrial settings, the production of this polymer involves the use of advanced catalytic systems and reactors. The process begins with the polymerization of 1-decene and 1-octene in the presence of a catalyst. The reaction is carried out in a reactor under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the final product with the desired properties .
化学反应分析
Types of Reactions: 1-Decene, adduct with 1-octene (1:1), undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted polymers with various functional groups. These products exhibit different properties and can be used in diverse applications .
科学研究应用
作用机制
The mechanism of action of 1-decene, polymer with 1-octene, involves the interaction of its molecular structure with specific targets and pathways. The polymer exerts its effects through the following mechanisms:
相似化合物的比较
1-Decene, adduct with 1-octene (1:1), can be compared with other similar compounds, such as:
1-Hexene, polymer with 1-octene: This polymer has similar properties but differs in the length of the carbon chain, which affects its mechanical and chemical properties.
1-Dodecene, polymer with 1-octene: This compound has a longer carbon chain, resulting in different physical and chemical characteristics.
1-Octadecene, polymer with 1-octene: This polymer has an even longer carbon chain, leading to unique properties and applications.
The uniqueness of 1-decene, polymer with 1-octene, lies in its balanced properties, making it suitable for a wide range of applications. Its specific molecular structure provides a combination of flexibility, strength, and chemical stability that is not easily achieved with other similar compounds .
属性
CAS 编号 |
173994-79-1 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC 名称 |
dec-1-ene;oct-1-ene |
InChI |
InChI=1S/C10H20.C8H16/c1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |
InChI 键 |
XKKPTSDYGCWOCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=C.CCCCCCC=C |
规范 SMILES |
CCCCCCCCC=C.CCCCCCC=C |
| 53621-22-0 66070-54-0 |
|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


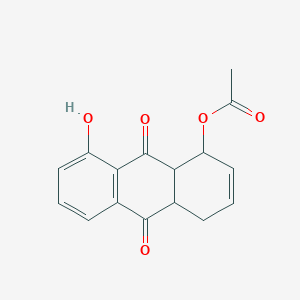
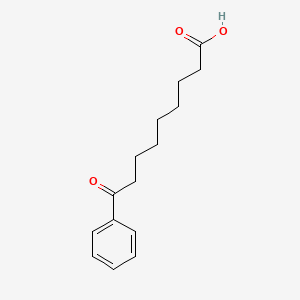
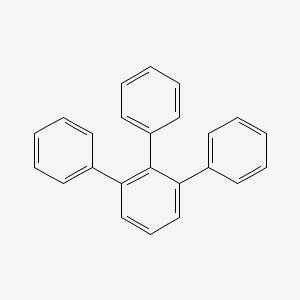

![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)
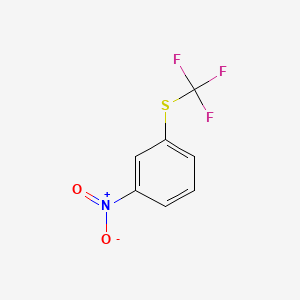

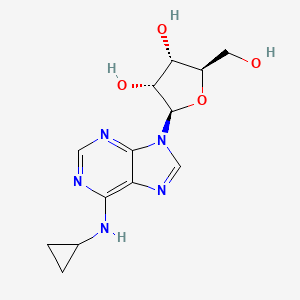
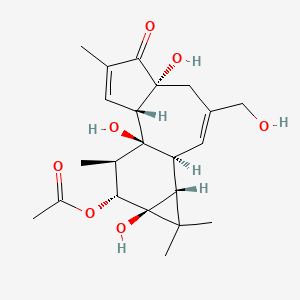
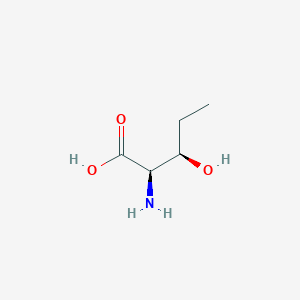
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)
